molecular formula C14H19NO4 B8066641 Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester

Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester

Cat. No.: B8066641
M. Wt: 265.30 g/mol
InChI Key: ORPPPXVNMLCIHQ-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester is an organic compound with the molecular formula C12H15NO3. This compound is characterized by the presence of a pentanoic acid backbone with a methoxymethylamino group and a phenylmethyl ester group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester typically involves the esterification of pentanoic acid derivatives with phenylmethyl alcohol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions are crucial to obtaining a high-quality product. The process may also involve purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 4-methyl-, methyl ester
  • Pentanoic acid, 2-methyl-, methyl ester

Uniqueness

Pentanoic acid, 5-(methoxymethylamino)-5-oxo-, phenylmethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both scientific research and industrial processes.

Properties

IUPAC Name

benzyl 5-(methoxymethylamino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-18-11-15-13(16)8-5-9-14(17)19-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPPPXVNMLCIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)CCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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